molecular formula C23H18ClN5O3S B12136891 acetamide,2-[[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-3-dibenzofuranyl)-

acetamide,2-[[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-3-dibenzofuranyl)-

Cat. No.: B12136891
M. Wt: 479.9 g/mol
InChI Key: NZQWCZVQUZMBJK-UHFFFAOYSA-N
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Description

Acetamide,2-[[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-3-dibenzofuranyl)- is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetamide,2-[[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-3-dibenzofuranyl)- typically involves multiple stepsThe final steps involve the attachment of the acetamide and dibenzofuranyl groups under specific reaction conditions, such as controlled temperature and pH levels .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Acetamide,2-[[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-3-dibenzofuranyl)- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Acetamide,2-[[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-3-dibenzofuranyl)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetamide,2-[[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-3-dibenzofuranyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives with comparable structures and properties, such as:

Uniqueness

What sets acetamide,2-[[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-3-dibenzofuranyl)- apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Acetamide, 2-[[4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio]-N-(2-methoxy-3-dibenzofuranyl)- (CAS No. 587005-46-7) is a compound with significant potential in medicinal chemistry, particularly for its biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and other relevant pharmacological effects.

  • Molecular Formula : C23H18ClN5O3S
  • Molecular Weight : 479.94 g/mol
  • Structure : The compound features a triazole ring, a thioether linkage, and a dibenzofuran moiety which contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including acetamide derivatives. In particular, research has shown that compounds similar to acetamide exhibit potent antiproliferative effects against various cancer cell lines.

Case Studies and Findings

  • Caspase Activation and Apoptosis :
    • A study evaluated the effects of related triazole compounds on cancer cell lines (PC-3, A549, K-562). The compounds demonstrated significant antiproliferative activity with IC50 values ranging from 5.96 μM to 7.90 μM.
    • The mechanism of action involved increased caspase-3 activity and decreased mitochondrial membrane potential (MMP), indicating induction of apoptosis .
  • Structure-Activity Relationship (SAR) :
    • The presence of specific functional groups within the triazole structure significantly influences biological activity. For instance, electron-withdrawing groups enhance cytotoxicity against cancer cells .
    • Compounds with methyl or halogen substitutions on aromatic rings were found to exhibit enhanced activity against various cancer cell lines .

Antimicrobial Activity

In addition to anticancer properties, derivatives of acetamide have been tested for antimicrobial efficacy. Some studies indicate that similar compounds possess notable antibacterial and antifungal activities.

Antimicrobial Efficacy Data

CompoundTarget OrganismsInhibition Rate (%)Concentration (μg/mL)
Compound AXanthomonas oryzae30%100
Compound BFusarium graminearum56%100

These results suggest that modifications in the chemical structure can lead to improved antimicrobial properties .

The biological activity of acetamide is largely attributed to its ability to interact with cellular targets involved in apoptosis and cell cycle regulation. The triazole moiety is known for its role in inhibiting enzymes critical for cancer cell survival.

Properties

Molecular Formula

C23H18ClN5O3S

Molecular Weight

479.9 g/mol

IUPAC Name

2-[[4-amino-5-(3-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide

InChI

InChI=1S/C23H18ClN5O3S/c1-31-20-10-16-15-7-2-3-8-18(15)32-19(16)11-17(20)26-21(30)12-33-23-28-27-22(29(23)25)13-5-4-6-14(24)9-13/h2-11H,12,25H2,1H3,(H,26,30)

InChI Key

NZQWCZVQUZMBJK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)CSC4=NN=C(N4N)C5=CC(=CC=C5)Cl

Origin of Product

United States

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